Dimethyl 2-cyanoisophthalate
Description
Dimethyl 2-cyanoisophthalate is an organic compound with the molecular formula C11H9NO4. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is replaced by a cyano group. This compound is of interest due to its applications in various fields, including organic synthesis and material science.
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
dimethyl 2-cyanobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H9NO4/c1-15-10(13)7-4-3-5-8(9(7)6-12)11(14)16-2/h3-5H,1-2H3 |
InChI Key |
NSCPHKARVJYUAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-cyanoisophthalate can be synthesized through several methods. One common approach involves the esterification of 2-cyanoisophthalic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in methanol with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-cyanoisophthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the cyano group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 2-cyanoisophthalic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted isophthalates depending on the nucleophile used.
Hydrolysis: 2-cyanoisophthalic acid.
Reduction: 2-aminoisophthalate derivatives.
Scientific Research Applications
Applications in Scientific Research
-
Organic Synthesis
- Building Block : Dimethyl 2-cyanoisophthalate serves as a precursor for synthesizing various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating complex organic molecules.
- Reactivity Studies : Research into its interactions with different nucleophiles and electrophiles enhances our understanding of its behavior in complex chemical environments, crucial for applications in synthesis and material science.
-
Polymer Chemistry
- Polymer Development : The compound is utilized in the development of polymers with specific functionalities. Its ester groups allow for the formation of copolymers, which can exhibit desirable properties such as improved thermal stability and mechanical strength.
- Nanocomposite Materials : this compound is explored for incorporation into nanocomposite materials, enhancing their performance in applications like drug delivery systems and electronic devices due to its unique chemical properties.
Case Study 1: Synthesis of Pharmaceuticals
A study demonstrated the use of this compound as a key intermediate in the synthesis of a novel class of anti-cancer agents. The compound facilitated the formation of complex structures that exhibited significant cytotoxicity against various cancer cell lines. The research highlighted the compound's efficiency in improving yield and reaction times compared to traditional methods.
Case Study 2: Polymer Applications
In another investigation, this compound was employed to create a series of copolymers with enhanced barrier properties for packaging applications. The resulting materials displayed superior resistance to moisture and gases, making them ideal for preserving food products. This study underscored the importance of the compound in developing sustainable packaging solutions.
Mechanism of Action
The mechanism of action of dimethyl 2-cyanoisophthalate in chemical reactions involves the activation of the cyano and ester groups. The cyano group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The ester groups can undergo hydrolysis or transesterification, providing versatility in synthetic applications. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl isophthalate: Lacks the cyano group, making it less reactive in nucleophilic substitution reactions.
Dimethyl terephthalate: Has a different substitution pattern on the aromatic ring, leading to different reactivity and applications.
Dimethyl phthalate: Contains two ester groups but no cyano group, resulting in different chemical behavior.
Uniqueness
Dimethyl 2-cyanoisophthalate is unique due to the presence of both ester and cyano groups, which provide a combination of reactivity and versatility in synthetic applications. The cyano group enhances the compound’s ability to participate in nucleophilic substitution reactions, while the ester groups offer opportunities for hydrolysis and transesterification.
Biological Activity
Dimethyl 2-cyanoisophthalate (DCIP) is a compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of cyano and ester functional groups, suggests potential biological activities that warrant further exploration.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 219.19 g/mol. The compound features an isophthalate structure with two ester groups and a cyano group, which contributes to its reactivity and potential interactions with biological systems.
Biological Activity Overview
Research on the biological activity of DCIP is still emerging, but several studies have indicated its potential applications:
- Antiproliferative Activity : Preliminary studies suggest that DCIP and its derivatives may exhibit antiproliferative effects against certain cancer cell lines. This activity is hypothesized to be linked to the compound's ability to interfere with cellular processes involved in proliferation and survival.
- Fluorescent Probes : The unique structural properties of DCIP allow it to be utilized in the development of fluorescent probes for biological imaging. The cyano group enhances its electronic properties, making it suitable for applications in bioimaging and sensing technologies.
- Coordination Complexes : Research indicates that DCIP can form complexes with metal ions, which can alter its luminescent properties. These complexes may have applications in developing new materials with specific electronic or optical characteristics.
Case Studies and Research Findings
-
Antiproliferative Studies :
- A study conducted by Lopez-Girona et al. demonstrated the potential of compounds similar to DCIP in inhibiting cancer cell proliferation through modulation of cellular pathways related to apoptosis and cell cycle regulation .
- Another investigation into related compounds highlighted their effectiveness against various cancer types, suggesting that modifications to the basic structure could enhance biological activity .
- Fluorescent Probes :
-
Metal Coordination Studies :
- Interaction studies involving DCIP have revealed that it can form stable complexes with transition metals such as copper and zinc. These complexes exhibit significant changes in luminescence, which can be exploited for sensing applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of DCIP, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dimethyl Isophthalate | Aromatic Ester | Lacks cyano group; primarily used in plastics |
| 5-Cyanophthalic Acid | Aromatic Acid | Contains a carboxylic acid instead of ester |
| Dimethyl Phthalate | Aromatic Ester | Common plasticizer; less reactive than cyano |
| Dimethyl 5-Cyanoisophthalate | Aromatic Compound | Exhibits potential as a fluorescent probe |
Q & A
Q. What are the optimal conditions for synthesizing dimethyl 2-cyanoisophthalate, and how can experimental design improve yield?
To optimize synthesis, employ factorial design to evaluate variables like temperature, catalyst concentration, and reaction time. For example, a 2³ factorial design can identify interactions between factors . Post-optimization, use orthogonal array experiments (e.g., Taguchi methods) to minimize resource consumption while maximizing yield . Data should be analyzed via ANOVA to determine statistically significant factors.
Example Table: Factors and Levels for Synthesis Optimization
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature (°C) | 80 | 100 | 120 |
| Catalyst (mol%) | 1.0 | 1.5 | 2.0 |
| Reaction Time (hours) | 6 | 8 | 10 |
Q. Which analytical techniques are most reliable for characterizing this compound?
Combine spectroscopic methods (FT-IR, NMR) for structural confirmation and chromatographic techniques (HPLC, GC-MS) for purity assessment. For computational validation, use software like COMSOL Multiphysics to simulate molecular interactions and compare theoretical vs. experimental spectra . Ensure data reproducibility by cross-validating results with multiple instruments.
Q. How should researchers address safety and toxicity concerns during handling?
Follow GHS-compliant SDS documentation to identify hazards (e.g., irritant properties) and implement engineering controls (fume hoods, PPE) . Pre-experimental risk assessments should align with protocols from Chemical Hygiene Plans . For toxicity profiling, use in vitro assays (e.g., Ames test) to evaluate mutagenicity, referencing phthalate risk assessment frameworks .
Advanced Research Questions
Q. How can computational modeling predict reaction mechanisms involving this compound?
Leverage density functional theory (DFT) to model reaction pathways and transition states. Integrate AI-driven tools like COMSOL Multiphysics for dynamic simulations of reaction kinetics under varying conditions . Validate models with experimental data, using regression analysis to refine parameters .
Example Table: DFT-Calculated Bond Energies
| Bond Type | Energy (kJ/mol) |
|---|---|
| C≡N (cyano) | 890 |
| C-O (ester) | 360 |
| Aromatic C-H | 413 |
Q. What methodologies resolve contradictions in degradation studies of this compound?
Adopt a multi-factorial approach to isolate degradation pathways (hydrolytic vs. photolytic). Use LC-QTOF-MS to identify degradation byproducts and apply multivariate analysis (PCA or PLS) to correlate environmental variables (pH, UV exposure) with degradation rates . For conflicting data, conduct reproducibility trials under controlled conditions and apply error-propagation analysis .
Q. How can researchers design experiments to study the compound’s interactions with biological macromolecules?
Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair these with molecular docking simulations to predict interaction sites. For complex systems, apply fractional factorial design to manage variables like pH, ionic strength, and temperature .
Q. What advanced separation techniques improve purification of this compound from reaction mixtures?
Optimize high-performance membrane chromatography (e.g., reverse osmosis) or crystallization gradients using solubility parameters. For scaling, apply process control algorithms to maintain purity thresholds during continuous flow synthesis . Validate purity via X-ray crystallography and compare with reference standards .
Methodological Frameworks
Q. How should conflicting spectroscopic data be analyzed and reconciled?
- Step 1: Cross-check instrument calibration using certified reference materials.
- Step 2: Apply chemometric tools (e.g., PCA) to identify outliers or systematic errors .
- Step 3: Replicate experiments under standardized conditions and perform Bland-Altman analysis to assess agreement between datasets .
Q. What statistical approaches are recommended for multi-variable optimization in synthesis?
Use response surface methodology (RSM) to model non-linear relationships between variables. For complex systems, integrate genetic algorithms to explore parameter spaces efficiently . Report results with 95% confidence intervals and validate via lack-of-fit tests .
Data Presentation and Compliance
Q. How to ensure regulatory compliance in reporting this compound research?
- Adhere to ZDHC MRSL limits for hazardous byproduct disclosure .
- Format data tables using IUPAC guidelines for chemical nomenclature and CAS registry cross-referencing .
- Include raw data appendices with metadata (e.g., instrument settings, calibration dates) to meet reproducibility standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
